Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-
Description
The compound Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- (CAS RN: 70865-20-2) is a synthetic azo dye commonly known as Acid Yellow 199 . Its structure features a benzenesulfonic acid backbone with a diazenyl (-N=N-) group bridging a 4-hydroxy-2-methylphenyl moiety and an aniline derivative. The nitro (-NO₂) group at the 3-position and the sulfonic acid (-SO₃H) group enhance water solubility, making it suitable for textile dyeing applications, particularly for nylon and wool .
Key structural attributes:
- Azo linkage: Provides chromophoric properties, contributing to its vibrant yellow color.
- Nitro group: Stabilizes the dye via electron-withdrawing effects and influences lightfastness.
- Sulfonic acid group: Improves solubility in aqueous media, critical for industrial dyeing processes.
Properties
CAS No. |
38455-53-7 |
|---|---|
Molecular Formula |
C19H16N4O6S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C19H16N4O6S/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26/h2-11,20,24H,1H3,(H,27,28,29) |
InChI Key |
LMWVIMOPAMZMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step Number | Reaction Type | Description | Critical Parameters |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine precursor (e.g., 4-amino-3-nitrobenzenesulfonic acid) is diazotized using nitrous acid under acidic conditions. | Temperature: 0–5 °C; pH: acidic (HCl) |
| 2 | Azo Coupling | The diazonium salt formed is coupled with 4-hydroxy-2-methylphenol (a phenolic coupling component) in alkaline or neutral medium. | pH control critical; temperature ~0–10 °C |
| 3 | Purification | The crude azo compound is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products. | Solvent choice: water, ethanol, or mixed solvents |
Detailed Reaction Conditions
Diazotization: The aromatic amine bearing sulfonic acid and nitro groups is dissolved in dilute hydrochloric acid and cooled to near 0 °C. Sodium nitrite solution is added slowly to generate the diazonium salt. The low temperature prevents decomposition and side reactions.
Coupling Reaction: The diazonium salt solution is added to a solution of 4-hydroxy-2-methylphenol, typically buffered to maintain a pH around 6-8 to favor azo coupling at the para position relative to the hydroxyl group. The reaction mixture is stirred at low temperature to control the rate and avoid side reactions.
Isolation and Purification: The azo dye precipitates out or is extracted, then purified by recrystallization from aqueous ethanol or by preparative reverse-phase high-performance liquid chromatography (HPLC) for analytical and preparative purposes.
Analytical and Monitoring Techniques
Reaction Monitoring: UV-Vis spectroscopy is commonly used to monitor the formation of the azo bond, as azo compounds exhibit characteristic absorption bands in the visible region due to the extended conjugation.
Purity Assessment: Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity analysis and isolation of impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and substitution pattern.
Research Findings and Optimization
Yield Optimization: Maintaining low temperature during diazotization and coupling steps is critical to maximize yield and minimize side reactions such as hydrolysis or azo-hydrazone tautomerization.
pH Control: The coupling reaction is highly pH-dependent; slight deviations can lead to incomplete coupling or formation of side products.
Solvent Effects: Use of aqueous or mixed aqueous-organic solvents influences solubility and reaction kinetics. Ethanol-water mixtures are often preferred for recrystallization to improve purity.
Scale-Up Considerations: The process is scalable with careful control of temperature and pH, and the use of continuous flow diazotization reactors has been reported to improve safety and reproducibility.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization pH | Strongly acidic (HCl) | Required for stable diazonium salt |
| Coupling pH | 6–8 | Optimal for azo coupling with phenol |
| Coupling Temp. | 0–10 °C | Controls reaction rate and selectivity |
| Solvent for Purification | Water, ethanol, or mixtures | Affects crystallization and purity |
| Reaction Time | 30 min to 2 hours | Depends on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and halogenated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various organic compounds.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular pathways.
Comparison with Similar Compounds
Benzenesulfonic Acid Derivatives with Azo and Triazine Groups
Example: Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) (CAS RN: 29637-52-3) .
| Property | Target Compound (Acid Yellow 199) | Triazine-Containing Compound |
|---|---|---|
| Structure | Azo-linked benzene with nitro group | Triazine ring + azo and sulfonic acid |
| Molecular Weight | ~500–550 g/mol (estimated) | Higher (~1,000–1,200 g/mol) |
| Solubility | High (sodium salt) | Moderate (dependent on triazine substituents) |
| Application | Textile dye (nylon, wool) | Specialty dyes for synthetic fibers |
| Key Feature | Simpler structure, cost-effective | Enhanced binding to cellulose via triazine |
Analysis : The triazine-containing compound exhibits stronger fiber affinity due to reactive triazine groups, making it suitable for cotton. In contrast, Acid Yellow 199 lacks reactive groups but is optimized for polyamide fibers .
Naphthalenesulfonic Acid-Based Azo Dyes
Example: 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-[(4-methyl-3-sulfophenyl)sulfonyl]phenyl]diazenyl]-, sodium salt (CAS RN: 61969-27-5) .
Analysis : Naphthalene-based dyes offer broader color ranges and improved stability but may pose higher synthetic complexity and toxicity risks.
Azo Dyes with Pyrazole and Stilbene Moieties
Example : Benzenesulfonic acid, 4-[4,5-dihydro-4-[2-[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-3-methyl-5-oxo-1H-pyrazol-1-yl]-, sodium salt (CAS RN: 62121-75-9) .
Example : 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid (CAS RN: 79015-29-5) .
| Property | Acid Yellow 199 | Pyrazole/Stylbene Derivatives |
|---|---|---|
| Functional Groups | Nitro, hydroxy, methyl | Pyrazole rings, methoxy, stilbene bridges |
| Molecular Complexity | Moderate | High (multiple heterocycles) |
| Application | Textile dyeing | Optical brighteners, high-performance dyes |
| Environmental Impact | Low bioaccumulation | Potential persistence (complex structure) |
Analysis : Pyrazole and stilbene derivatives are engineered for niche applications, such as optical brightening, but may require stricter environmental monitoring.
Azo Dyes with Amino and Sulfonamide Groups
Example: 3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid (CAS RN: MFCD00024960) .
| Property | Acid Yellow 199 | Diethylamino-Substituted Dye |
|---|---|---|
| Electronic Effects | Electron-withdrawing (nitro) | Electron-donating (diethylamino) |
| Color | Yellow | Red-orange |
| pH Sensitivity | Stable in acidic conditions | pH-dependent chromism |
| Use Case | Industrial textiles | pH indicators, biomedical staining |
Analysis: The diethylamino group introduces pH-sensitive behavior, expanding utility beyond textiles into analytical chemistry.
Biological Activity
Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- (CAS Number: 38455-53-7) is a synthetic compound known for its diverse biological activities. Its molecular formula is C19H16N4O6S, with a molecular weight of 428.421 g/mol. This compound has been studied for its potential applications in pharmacology and toxicology due to its structural features that may influence biological interactions.
Chemical Structure
The compound's structure is characterized by the presence of a diazenyl group, which is often associated with various biological activities, including anti-cancer properties. The nitro group and the sulfonic acid moiety contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that benzenesulfonic acid derivatives exhibit various biological activities, including:
- Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Certain benzenesulfonamide derivatives have demonstrated antimicrobial properties against various pathogens.
- Cardiovascular Effects : Research involving related sulfonamide compounds has shown effects on perfusion pressure and coronary resistance in isolated rat heart models, indicating potential cardiovascular implications.
1. Cardiovascular Effects
A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could significantly decrease perfusion pressure compared to control conditions. The experimental design included various compounds administered at a dose of 0.001 nM, with results summarized in Table 1.
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
The findings indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide notably reduced perfusion pressure and coronary resistance compared to other tested compounds .
2. Antioxidant Activity
The antioxidant potential of benzenesulfonic acid derivatives has been explored through various assays measuring their ability to scavenge free radicals. Results showed that certain derivatives exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Mechanistic Insights
The biological activity of benzenesulfonic acid derivatives may be attributed to their ability to interact with specific biomolecules:
- Calcium Channel Interaction : Some studies suggest that sulfonamides can act as calcium channel inhibitors, affecting cardiovascular function and potentially leading to therapeutic applications in hypertension .
Toxicological Considerations
While exploring the biological activities of benzenesulfonic acid derivatives, it is crucial to consider their safety profiles. Toxicological assessments indicate varying degrees of toxicity depending on the structural modifications made to the sulfonamide backbone. For instance, certain modifications may enhance efficacy while reducing toxicity .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what factors influence reaction yields?
The synthesis typically involves diazo coupling and sulfonation steps. Key reagents include aromatic amines, nitrating agents (e.g., HNO₃/H₂SO₄), and diazonium salts. Reaction conditions (pH 8–10, 0–5°C for diazo coupling; 50–60°C for sulfonation) are critical to avoid premature decomposition of intermediates. Yields depend on stoichiometric ratios, temperature control, and purification methods (e.g., recrystallization or column chromatography) .
Q. How does the compound interact with metal ions, and what analytical techniques are used to study these complexes?
The sulfonic acid and azo groups enable coordination with transition metals (e.g., Fe³⁺, Cu²⁺). UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry are used to characterize metal-ligand charge-transfer complexes. For example, Fe³⁺ binding induces a redshift from 450 nm to 520 nm, indicating complex formation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies show degradation at pH < 2 (protonation of sulfonate groups) and pH > 12 (azo bond cleavage). Thermal stability is maintained up to 150°C, but nitro groups may decompose at higher temperatures, forming nitroso derivatives. Accelerated aging studies (40–80°C) combined with HPLC-MS identify degradation products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
Discrepancies often arise from tautomerism (e.g., azo-hydrazo tautomers) or solvent effects. Multi-technique validation is recommended:
- ¹H-NMR (DMSO-d₆): Azo protons appear as singlet at δ 8.2–8.5 ppm.
- IR : Azo (N=N) stretch at 1450–1600 cm⁻¹ and sulfonate (S=O) at 1030–1200 cm⁻¹.
- XRD : Confirms crystal packing and hydrogen-bonding networks affecting tautomeric states .
Q. What methodologies are effective in evaluating its biological activity, particularly in pharmacological contexts?
- In vitro assays : Use MTT assays (cell viability) and fluorescence staining (e.g., Hoechst 33342 for DNA binding) to study cytotoxicity.
- In silico docking : Molecular dynamics simulations predict binding affinity to targets like cyclooxygenase-2 (COX-2) or DNA gyrase.
- Pharmacokinetics : HPLC-MS quantifies metabolic stability in liver microsomes .
Q. How does the compound’s azo group influence its photodegradation in environmental systems?
Under UV light (λ = 254–365 nm), the azo bond undergoes homolytic cleavage, generating aryl radicals. LC-QTOF-MS identifies intermediates like 4-hydroxy-2-methylphenol and nitrobenzenesulfonic acid. Photodegradation rates depend on solvent polarity (e.g., t₁/₂ = 2 h in water vs. 8 h in ethanol) .
Experimental Design & Data Analysis
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimized stoichiometry : Use 1.2 equivalents of diazonium salt to minimize unreacted amine.
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time.
- Byproduct removal : Liquid-liquid extraction (ethyl acetate/water) isolates sulfonated impurities .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrophilic/nucleophilic sites. Fukui indices identify the nitro group as the primary site for nucleophilic attack, validated by experimental nitration studies .
Q. What are the challenges in quantifying trace impurities using HPLC, and how are they addressed?
- Column selection : C18 columns with 3 µm particle size resolve polar byproducts (e.g., sulfonic acid derivatives).
- Detection limits : UV-Vis at 254 nm (LOD = 0.1 µg/mL) or tandem MS (LOD = 0.01 µg/mL) enhance sensitivity.
- Validation : Spike-and-recovery tests (90–110% recovery) ensure method accuracy .
Contradiction & Innovation
Q. How do conflicting reports on its catalytic activity in oxidation reactions align with structural studies?
Discrepancies arise from varying reaction media (aqueous vs. organic). In aqueous solutions, the sulfonate group stabilizes metal catalysts (e.g., Cu²⁺), enhancing oxidation of benzyl alcohol (TOF = 120 h⁻¹). In DMF, steric hindrance from the nitro group reduces activity (TOF = 30 h⁻¹). XRD confirms conformational flexibility affecting accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
